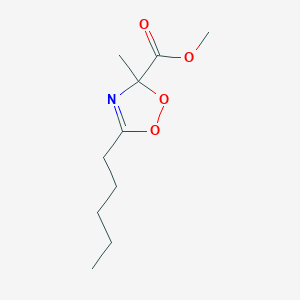
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromenone moiety linked to a bis(2-chloroethyl)carbamate group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with bis(2-chloroethyl)carbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. The bis(2-chloroethyl)carbamate group is known to alkylate DNA, leading to cell death. Researchers are investigating its efficacy and safety in various cancer models.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in oncology.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate involves the alkylation of DNA. The bis(2-chloroethyl)carbamate group forms covalent bonds with the DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The chromenone moiety may also contribute to the compound’s biological activity by interacting with various cellular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-oxochromen-7-yl) N,N-bis(2-bromoethyl)carbamate
- (2-oxochromen-7-yl) N,N-bis(2-iodoethyl)carbamate
- (2-oxochromen-7-yl) N,N-bis(2-fluoroethyl)carbamate
Uniqueness
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is unique due to its specific combination of a chromenone moiety and bis(2-chloroethyl)carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to its analogs with different halogen substituents, the chloroethyl groups provide a balance of reactivity and stability, enhancing its utility in various fields.
Properties
CAS No. |
10441-02-8 |
|---|---|
Molecular Formula |
C14H13Cl2NO4 |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C14H13Cl2NO4/c15-5-7-17(8-6-16)14(19)20-11-3-1-10-2-4-13(18)21-12(10)9-11/h1-4,9H,5-8H2 |
InChI Key |
TUCDUWZVPCYWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
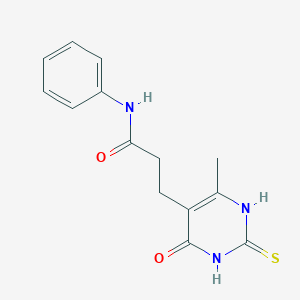

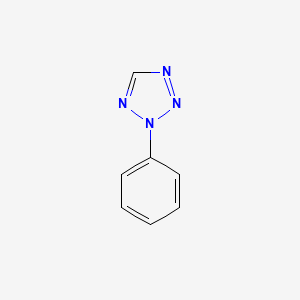
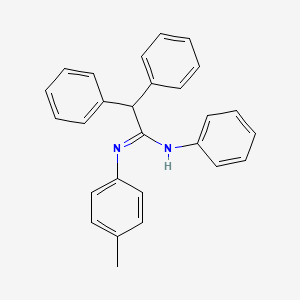

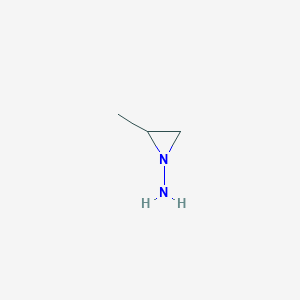
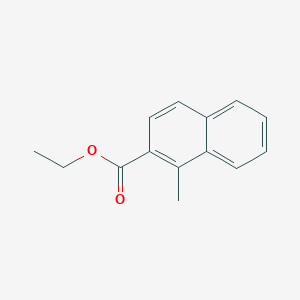

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
